Trilobine

説明

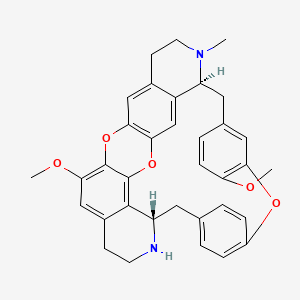

Structure

3D Structure

特性

CAS番号 |

6138-73-4 |

|---|---|

分子式 |

C35H34N2O5 |

分子量 |

562.7 g/mol |

IUPAC名 |

(8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene |

InChI |

InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 |

InChIキー |

XZAXGQMTBGFTFE-SVBPBHIXSA-N |

SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

異性体SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

正規SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

同義語 |

trilobine trilobine sulfate |

製品の起源 |

United States |

Botanical and Biosynthetic Origins of Trilobine

Plant Sources and Traditional Uses of Cocculus hirsutus and Related Species

Trilobine is predominantly isolated from plants of the Menispermaceae family, with Cocculus hirsutus being a significant source. biorxiv.orgmalariaworld.orgresearchgate.net Other species, such as Cocculus pendulus and those from the Stephania and Berberis genera, are also known to produce related bisbenzylisoquinoline alkaloids. uantwerpen.beuchile.cltandfonline.com

The scientific investigation into plants like Cocculus hirsutus is firmly rooted in their extensive use in traditional medicine systems, particularly in Asia and Africa. ijbpas.comnih.gov In Indian traditional medicine, the plant, known locally as "Jal-jamni," is used for a wide array of conditions. biorxiv.org The roots and leaves are employed to treat rheumatism, skin diseases like eczema and prurigo, gastrointestinal issues, and urinary disorders. ijbpas.comiabcd.org.in Decoctions of the root are traditionally used against fever, as a tonic, and as a diuretic and laxative. tandfonline.com

In Africa, various parts of Cocculus hirsutus are also utilized. For instance, in Kenya, a leaf infusion is taken for stomachaches, while in Tanzania, it is used to address female sterility. tandfonline.com The plant's application as a sedative, hypotensive, and cardiotonic has also been reported. ijbpas.com This broad spectrum of traditional uses has prompted researchers to investigate its phytochemical constituents, such as this compound, to understand the scientific basis for these therapeutic claims. nih.gov

Table 1: Documented Traditional Uses of Cocculus hirsutus

| Plant Part | Traditional Use | Geographic Region of Use |

| Leaves | Skin infections (eczema, prurigo), gonorrhea, fever, stomachache, urinary disorders | Asia, Africa tandfonline.comijbpas.comiabcd.org.in |

| Roots | Rheumatism, fever, diuretic, laxative, tonic, syphilitic cachexia | Asia, Africa tandfonline.comijbpas.comtandfonline.com |

| Stems | Sedative, hypotensive, cardiotonic | Asia ijbpas.com |

| Whole Plant | Detoxifier, aphrodisiac, antipyretic | Asia nih.gov |

Cocculus hirsutus is a perennial climbing shrub that thrives in tropical and subtropical climates. ijbpas.com Its geographical range extends from East and southern Africa across the Arabian Peninsula to South Asia, including India, Pakistan, and Nepal, and eastward to Myanmar, Thailand, and southern China. uchile.cltandfonline.comscienceopen.com The plant is adaptable, growing in bushland and semi-desert scrub environments, often on sandy or gravelly soils where it can form dense coverings over other vegetation. tandfonline.com The genus Cocculus itself comprises approximately 11 species distributed across Central and North America, Africa, Asia, and Polynesia. tandfonline.com

Advanced Phytochemical Isolation Methodologies

The isolation of this compound from its plant sources is a multi-step process that involves advanced phytochemical techniques designed to enrich and purify alkaloids from complex plant extracts.

The initial step involves the extraction of crude compounds from the plant material, typically the roots and stems of Cocculus hirsutus. ijbpas.com This is often achieved by percolating the dried and powdered plant material with solvents like methanol (B129727) or ethanol. jcsp.org.pkacs.org

To specifically enrich the alkaloid content, a standard acid-base extraction technique is employed. The crude alcoholic extract is dissolved in an acidic aqueous solution, such as dilute hydrochloric acid (HCl), which converts the alkaloids into their salt forms, making them water-soluble. tandfonline.comscienceopen.com This acidic solution is then washed with a non-polar organic solvent like dichloromethane (B109758) to remove neutral and acidic compounds. tandfonline.com Following this, the aqueous layer is made basic by adding ammonia (B1221849) (NH₃) or sodium hydroxide (B78521) (NaOH) to a high pH (e.g., pH 9-10). tandfonline.comscienceopen.com This deprotonates the alkaloid salts, converting them back into their basic, less water-soluble form. The alkaloids can then be extracted from the aqueous layer using an organic solvent such as chloroform (B151607), ethyl acetate, or dichloromethane, yielding a crude alkaloidal fraction. scienceopen.comjcsp.org.pk

Table 2: General Scheme for Alkaloid Fractionation

| Step | Procedure | Purpose |

| 1. Crude Extraction | Maceration/percolation of plant material with alcohol (e.g., Methanol). | To extract a broad range of phytochemicals. |

| 2. Acidification | Dissolving the crude extract in an aqueous acid solution (e.g., 5% HCl). | To convert alkaloids into water-soluble salts. |

| 3. Defatting | Washing the acidic solution with a non-polar solvent (e.g., Dichloromethane). | To remove lipids and other non-alkaloidal compounds. |

| 4. Basification | Increasing the pH of the aqueous layer with a base (e.g., NH₄OH). | To convert alkaloid salts back to their free base form. |

| 5. Final Extraction | Extracting the basified aqueous layer with an organic solvent (e.g., Chloroform). | To isolate the crude alkaloid mixture. |

The crude alkaloidal fraction obtained is a mixture of several related compounds, including this compound, Isotriolobine, and Coclaurine (B195748). nih.govtandfonline.com Separating these individual alkaloids requires sophisticated chromatographic techniques.

Column chromatography is a fundamental purification step. The alkaloid mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. scienceopen.comresearchgate.net A mobile phase, consisting of a mixture of solvents, is then passed through the column. By gradually changing the polarity of the mobile phase (a technique known as gradient elution), the different alkaloids can be separated based on their varying affinities for the stationary and mobile phases. uantwerpen.be Common solvent systems for separating bisbenzylisoquinoline alkaloids include mixtures of chloroform and methanol, often with a small amount of ammonium (B1175870) hydroxide (e.g., CH₂Cl₂–MeOH–NH₄OH, 90:10:0.5) to improve the separation of these basic compounds. tandfonline.com

For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is often employed. nih.govfda.gov.tw Reversed-phase HPLC, using a C18 column, is particularly effective. fda.gov.twresearchgate.net In this technique, a polar mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution, is used. The compounds are separated based on their hydrophobicity, allowing for the isolation of highly pure this compound. fda.gov.twbestchrom.com The purity of the final compound is typically verified using analytical techniques like HPLC and mass spectrometry. nih.gov

Optimization of isolation protocols is crucial for maximizing the yield and purity of this compound. This involves refining various parameters throughout the extraction and purification process. For instance, the choice of extraction solvent (methanol vs. ethanol) can affect the efficiency of extracting specific alkaloids. ijbpas.com

In chromatography, optimization involves selecting the ideal stationary phase (e.g., silica gel of a specific particle size) and mobile phase composition. tandfonline.comscienceopen.com Developing a precise gradient elution profile in column chromatography or HPLC is key to achieving baseline separation of structurally similar alkaloids. fda.gov.tw The pH of the buffer in the mobile phase for HPLC can also be adjusted to enhance resolution. fda.gov.tw Techniques like Thin Layer Chromatography (TLC) are used throughout the process to monitor the separation and combine fractions containing the desired compound, guiding the optimization of the preparative chromatography steps. jcsp.org.pkresearchgate.net

Biosynthetic Pathway Elucidation of this compound and Analogues

The biosynthesis of bisbenzylisoquinoline alkaloids, including this compound, is a complex process that begins with the amino acid L-tyrosine. maxapress.com The pathway involves the formation of monomeric benzylisoquinoline units which then undergo stereospecific coupling to form the final dimeric structure.

The foundational steps of the bisBIA pathway were elucidated through tracer experiments using isotopically labeled precursors. oup.com Studies in various plant cultures, such as Stephania cepharantha and Berberis stolonifera, have been instrumental in this regard. researchgate.netuchile.cl

Tyrosine as the Primary Precursor : Tracer studies using [14C]- and [13C]-labeled L-tyrosine demonstrated its fundamental role as the primary building block. researchgate.net Tyrosine provides the carbon skeleton for both the isoquinoline (B145761) and the benzyl (B1604629) portions of the BIA monomers. researchgate.net

Role of Dopamine (B1211576) and 4-HPAA : The biosynthetic route proceeds through the conversion of L-tyrosine into two key intermediates: dopamine (via decarboxylation) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com Tracer experiments have shown that tyramine (B21549) can also be a precursor, being incorporated almost exclusively into the isoquinoline part of the bisBIA structure. researchgate.net

Formation of (S)-Norcoclaurine : The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction is catalyzed by norcoclaurine synthase (NCS) and produces the central intermediate, (S)-norcoclaurine. maxapress.comuchile.cl

Stereospecific Incorporation : Further tracer studies using chiral precursors like (R)- and (S)-coclaurine and their N-methylated derivatives confirmed that their incorporation into bisBIAs is highly stereospecific. uchile.cl This stereospecificity dictates the final structure of the resulting dimer.

Following the initial condensation, a series of enzymatic modifications, including methylations and hydroxylations, decorate the BIA core, leading to the monomeric precursors of this compound. The key enzymatic steps are catalyzed by specific classes of enzymes.

O-Methylation and N-Methylation : The (S)-norcoclaurine molecule undergoes a sequence of methylation reactions. O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are responsible for adding methyl groups to hydroxyl and amine moieties, respectively. maxapress.comfrontiersin.org For instance, the conversion of (R,S)-norcoclaurine to coclaurine is catalyzed by 6-O-methyltransferase (6OMT), which is then converted to N-methylcoclaurine by coclaurine N-methyltransferase (CNMT). maxapress.com

Oxidative Coupling : The final and most critical step in the formation of bisbenzylisoquinoline alkaloids is the intermolecular oxidative coupling of two N-methylcoclaurine monomers. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP80 family. oup.commaxapress.com These enzymes control the regioselectivity and stereoselectivity of the C-O phenol (B47542) coupling, which creates the diaryl ether bridges characteristic of bisBIAs. maxapress.comresearchgate.net For example, studies on the biosynthesis of the related bisBIAs guattegaumerine (B1218701) and berbamunine (B191780) identified CYP80A1 as the key coupling enzyme. nih.govresearchgate.net

| Enzyme Class | Abbreviation | Function | Reference(s) |

|---|---|---|---|

| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. | maxapress.com, uchile.cl |

| O-Methyltransferase | OMT | Adds methyl groups to hydroxyl moieties on the BIA core. | maxapress.com, frontiersin.org |

| N-Methyltransferase | NMT | Adds a methyl group to the secondary amine, forming a tertiary amine. | maxapress.com, frontiersin.org |

| Cytochrome P450 | CYP80 family | Catalyzes the stereospecific intermolecular C-O oxidative coupling of two BIA monomers. | maxapress.com, oup.com |

Advances in genomics and transcriptomics have enabled the identification of the genes that encode the enzymes of the BIA pathway. nih.gov The genes for BIA biosynthesis are often found organized in biosynthetic gene clusters (BGCs) within the plant genome, which facilitates their coordinated regulation. nih.govdtu.dk

Research in plants like the sacred lotus (B1177795) (Nelumbo nucifera) and opium poppy has led to the cloning and characterization of many of these genes. maxapress.com For example, genes for norcoclaurine synthase (NCS), various O- and N-methyltransferases, and cytochrome P450s have been identified. maxapress.comfrontiersin.org The functional characterization of these genes is often performed through heterologous expression in microbial systems like Saccharomyces cerevisiae (yeast), which allows for the reconstitution of parts of the biosynthetic pathway. nih.govdtu.dk This approach has been successfully used to produce bisBIAs like guattegaumerine and berbamunine in yeast, demonstrating the functional roles of the identified genes. nih.gov While specific genes for the complete this compound pathway are still under investigation, the knowledge gained from related alkaloids provides a robust framework for their discovery.

The vast structural diversity of bisbenzylisoquinoline alkaloids arises from variations in the monomeric units and the nature of the oxidative coupling.

Monomer Stereochemistry : The stereochemistry of the N-methylcoclaurine monomers is a critical determinant of the final product. The coupling of two (R)-N-methylcoclaurine units leads to (R,R)-type bisBIAs like guattegaumerine, while the coupling of an (R)- and an (S)-monomer results in (R,S)-type bisBIAs such as berbamunine. nih.govresearchgate.net this compound is an (S,S)-type alkaloid, implying it is formed from the coupling of two (S)-N-methylcoclaurine monomers.

Linkage Types : The regiochemistry of the oxidative coupling can also vary. BisBIAs can have "head-to-tail," "tail-to-tail," or "head-to-head" linkages between the two monomer units. maxapress.combohrium.com For example, bisBIAs in the sacred lotus are typically head-to-tail dimers, whereas those in plants from the Ranunculales order often exhibit tail-to-tail coupling. maxapress.com

Enzymatic Specificity : The specific CYP80 enzyme involved dictates both the stereochemical and regiochemical outcome of the coupling reaction. Different plant lineages have evolved CYP80 enzymes with distinct substrate specificities, leading to the production of a unique profile of bisBIAs in each species. maxapress.comresearchgate.net

This comparative understanding highlights the evolutionary plasticity of the BIA pathway, which has allowed for the generation of a wide array of specialized metabolites from a common set of precursors and enzymatic tools.

Advanced Structural Characterization and Analogues of Trilobine

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic techniques play a pivotal role in the structural characterization of organic molecules, including complex alkaloids such as trilobine. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce information about its composition, bonding, and spatial arrangement. sydney.edu.au The major steps in determining the structure of an unknown compound typically involve isolation and purification, elemental analysis to determine the empirical formula, mass spectrometry for molecular formula and mass determination, identification of functional groups, and finally, assembling the complete molecular structure, including stereochemistry, often through techniques like NMR. sydney.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Alkaloid Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the environment of atomic nuclei, particularly hydrogen and carbon. hyphadiscovery.comnews-medical.netnih.gov For complex alkaloids like this compound, NMR is essential for mapping the carbon-hydrogen framework and identifying the types of functional groups present. hyphadiscovery.com Cryoprobe technology in modern NMR spectrometers allows for data acquisition with small amounts of material, enhancing the feasibility of analyzing rare or difficult-to-isolate natural products. hyphadiscovery.com

Two-Dimensional NMR Experiments (e.g., COSY, NOESY, HMBC, HSQC)

Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems and through-space relationships within a molecule. news-medical.netprinceton.edund.edu These experiments spread spectral data into two dimensions, providing correlations between different nuclei. news-medical.net

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through typically two or three bonds (scalar coupling). news-medical.netprinceton.eduprinceton.edusdsu.edu It helps establish connectivity within spin systems. news-medical.net

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR experiment correlates protons with carbons that are separated by two to four (and sometimes five) bonds. princeton.edusdsu.edulibretexts.org HMBC is vital for establishing connectivity across quaternary carbons and for piecing together different parts of the molecular skeleton that are not directly connected by one-bond couplings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected heteronuclear 2D NMR experiment that shows correlations between protons and the carbons (or other heteroatoms like nitrogen) to which they are directly attached (one-bond correlation). news-medical.netprinceton.edusdsu.edulibretexts.org This experiment is highly sensitive and is often used to assign proton and carbon signals simultaneously. news-medical.netsdsu.edu Multiplicity-edited HSQC can also differentiate between CH, CH2, and CH3 groups based on peak phase. sdsu.edu

These 2D NMR techniques, often used in combination, provide a comprehensive set of connectivity and spatial proximity constraints that are essential for the unambiguous structural assignment of complex molecules like this compound.

Advanced NMR Applications (e.g., Residual Dipolar Couplings, 15N Labeling)

Beyond standard 1D and 2D NMR, more advanced techniques can provide additional structural and dynamic information.

15N Labeling: Isotopic labeling, particularly with 15N, is a common technique in NMR, especially for larger molecules like proteins, to simplify spectra and provide specific probes for structural and dynamic studies. embl-hamburg.desigmaaldrich.comckisotopes.com While this compound is a smaller molecule than a typical protein, 15N labeling could potentially be applied to nitrogen-containing portions of the molecule to aid in resonance assignment and provide additional structural constraints through 1H-15N and 13C-15N couplings. embl-hamburg.dewikipedia.org 15N NMR has advantages like narrower line widths compared to the quadrupolar 14N nucleus. wikipedia.org

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which helps in structural elucidation. sydney.edu.auresearchgate.netneu.edu.trmdpi.com It involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). sydney.edu.auneu.edu.trnih.govthermofisher.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. wikipedia.orgbioanalysis-zone.commeasurlabs.com This high mass accuracy allows for the determination of the elemental composition and molecular formula of a compound with high confidence. sydney.edu.auneu.edu.trmdpi.commeasurlabs.com For example, molecules with the same nominal mass but different elemental compositions can be distinguished by their exact masses measured by HRMS. sydney.edu.aubioanalysis-zone.com HRMS is ideal for identifying molecular structures ranging from small organic molecules to large biomolecules. measurlabs.com

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS2 or MSn, involves multiple stages of mass analysis with a fragmentation step in between. nih.govwikipedia.orgnationalmaglab.orglabmanager.com In a typical MS/MS experiment, precursor ions of a specific m/z are selected, fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions (product ions) are then analyzed in a second mass analyzer. wikipedia.orgnationalmaglab.orglabmanager.com The fragmentation pattern provides characteristic pieces of the molecule, which can be used to deduce its structural connectivity and identify functional groups. nih.govnationalmaglab.orglabmanager.com MS/MS is particularly useful for the structural characterization of complex molecules and for distinguishing between isomeric compounds. wikipedia.orglabmanager.commdpi.com

The combination of these advanced spectroscopic techniques, particularly the synergistic application of NMR and MS data, is fundamental to the comprehensive and unambiguous structural characterization of complex natural products like this compound and its analogues.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are valuable vibrational spectroscopic techniques that provide complementary information about the functional groups present in a molecule and its molecular structure horiba.comedinst.com. Both techniques measure how molecular bonds vibrate when interacting with light, but they have different selection rules edinst.com. IR spectroscopy relies on the absorption of light at frequencies corresponding to molecular vibrations that cause a change in dipole moment mt.com. Raman spectroscopy, on the other hand, is based on the inelastic scattering of light, where the energy difference between the incident and scattered light corresponds to vibrational energy levels that cause a change in polarizability horiba.commt.com.

For organic compounds like this compound, both IR and Raman spectroscopy can be used to identify characteristic functional groups such as C-H stretches, C=C stretches, and vibrations associated with aromatic rings and ether linkages mt.comlibretexts.org. The specific frequencies and intensities of absorption or scattering bands serve as a unique spectral fingerprint for the molecule horiba.com. While general applications of IR and Raman spectroscopy for functional group identification in organic molecules are well-established libretexts.org, specific detailed vibrational spectroscopic data for this compound were not extensively found in the search results. However, the principles of these techniques are fundamental to its characterization.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers researchgate.netresearchgate.net. Determining the absolute configuration is particularly important for chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous scattering, which causes small differences in the intensity of diffracted X-rays between Friedel opposites (reflections hkl and -h-k-l) in non-centrosymmetric crystal structures researchgate.netmit.edu. The magnitude of this effect is dependent on the presence of heavier atoms and the wavelength of the X-rays used mit.edu. While historically the presence of heavier atoms like sulfur or chlorine was often necessary, modern techniques and improved instrumentation allow for the determination of absolute configuration even with only lighter atoms like oxygen, provided high-quality crystals are obtained researchgate.netmit.edu.

Although the search results mention X-ray crystallographic analysis in the context of determining the relative stereochemistries of ring junctions in acetogenins (B1209576) and the absolute stereochemistries of carbinol centers google.com, specific details about the X-ray crystallographic analysis of this compound itself for absolute configuration determination were not prominently featured. However, X-ray diffraction is a standard method for this purpose when suitable crystals are available researchgate.netresearchgate.net.

Computational Approaches in Structure Elucidation

Computational methods play an increasingly significant role in complementing experimental data for the structural elucidation of complex natural products like this compound. These approaches can assist in predicting spectroscopic properties, evaluating possible structures, and interpreting complex datasets.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) systems utilize software algorithms to determine chemical structures based on spectroscopic data, primarily NMR spectroscopy, but also incorporating information from other techniques like mass spectrometry and IR spectroscopy acdlabs.com. Early CASE systems were limited to smaller molecules, but modern systems can handle larger and more complex structures, including natural products acdlabs.com.

CASE algorithms typically work by generating candidate structures consistent with the experimental data and then ranking them based on predicted spectroscopic properties, often calculated using quantum chemical methods acdlabs.com. While the search results discuss CASE algorithms in general terms and their historical development acdlabs.com, there was no specific mention of CASE being applied directly to the structure elucidation of this compound in the provided snippets. However, given the complexity of this compound, CASE would be a relevant tool in its structural investigation.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, can predict various molecular properties, including spectroscopic parameters such as vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts mdpi.comornl.govchemrxiv.org. These predicted spectra can be compared with experimental data to validate proposed structures or to help differentiate between plausible isomers mdpi.comresearchgate.net.

Density Functional Theory (DFT) is a commonly used quantum chemical method for optimizing molecular geometries and calculating spectroscopic properties researchgate.netrsc.org. By simulating the vibrational modes or the magnetic environment of atomic nuclei, quantum chemical calculations can provide theoretical spectra that aid in the interpretation of experimental IR, Raman, and NMR data mdpi.comchemrxiv.org. The search results highlight the use of quantum chemical calculations in predicting spectroscopic features and evaluating structural arrangements mdpi.comresearchgate.netrsc.orgjeolusa.com. Although specific quantum chemical calculations for predicting this compound's spectra were not detailed, this approach is a standard component of modern structure elucidation workflows, particularly when dealing with complex molecules.

Machine Learning and Multimodal Embedding for Spectral Interpretation

Machine learning (ML) techniques are being increasingly applied to the interpretation of spectroscopic data and structure elucidation chemrxiv.orgrsc.org. ML models can be trained on large datasets of known structures and their corresponding spectra to learn the relationships between structural features and spectral patterns rsc.org.

Multimodal embedding is an advanced ML technique that involves representing data from different modalities (such as various spectroscopic techniques – e.g., IR, Raman, NMR, MS – and molecular structures) in a shared vector space aclanthology.orgcohere.commilvus.io. By aligning embeddings from different spectral types and molecular representations, multimodal embedding models can simultaneously interpret multiple sources of spectroscopic evidence to propose and rank structural candidates chemrxiv.orgchemrxiv.org. This approach mimics how expert chemists integrate information from various analytical techniques during structure elucidation chemrxiv.org. The search results indicate the potential of machine learning, including the use of spectral properties and multimodal embeddings, for spectral interpretation and structure elucidation chemrxiv.orgrsc.orgaclanthology.orgcohere.commilvus.iochemrxiv.orgmlr.pressplos.orgarxiv.orgarxiv.orgresearchgate.netcityu.edu.hk. While the direct application of multimodal embedding specifically for this compound's spectral interpretation was not found, this represents a cutting-edge approach relevant to the field of complex molecule structure elucidation.

Identification and Characterization of Natural this compound Analogues (e.g., Isothis compound, Cocsuline)

This compound belongs to the bisbenzylisoquinoline alkaloid family, and several natural analogues with similar structural frameworks have been identified and characterized. These analogues often co-occur with this compound in the same plant sources.

Isothis compound is a well-known natural analogue of this compound google.comukaazpublications.comjcsp.org.pk. Both compounds are bisbenzylisoquinoline alkaloids and share a similar core structure but differ in the position of the ether linkages or other substituents. Cocsuline is another natural analogue that has been identified alongside this compound and isothis compound google.combiorxiv.orgnih.govacs.org. These analogues are often isolated from the same plant species, such as Cocculus hirsutus google.comukaazpublications.comnih.gov.

The identification and characterization of these natural analogues are typically performed using a combination of spectroscopic techniques, including NMR spectroscopy and mass spectrometry google.comukaazpublications.comacs.orgintertek.comnih.gov. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds google.comintertek.com. NMR spectroscopy (including 1D and 2D techniques like 1H NMR and 13C NMR) provides detailed information about the connectivity of atoms and the arrangement of functional groups within the molecule google.comjcsp.org.pkintertek.com. Comparison of the spectral data of the isolated analogues with reported data for known compounds is crucial for their identification jcsp.org.pk.

Research has explored the biological activities of this compound and its natural analogues, including their potential as DNMT inhibitors and antimalarial compounds google.combiorxiv.orgnih.gov. Studies have also involved the hemi-synthesis of derivatives from natural analogues like cocsuline and isothis compound to explore improved biological properties biorxiv.orgnih.gov.

Here is a table summarizing some of the natural analogues of this compound mentioned:

| Compound Name | Source Plant (Common) | Structural Relationship to this compound |

| Isothis compound | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

| Cocsuline | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

| O-methylcocsoline | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

| 2'-norcocsuline | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

| Cocsoline | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

| Northis compound | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

| 1,2-dehydroapateline | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

| 1,2-dehydrotelobine | Cocculus hirsutus | Bisbenzylisoquinoline alkaloid |

Stereochemical Investigations of this compound and Its Derivatives

Determining the stereochemistry of complex molecules like this compound is critical for understanding their properties and biological interactions. This compound possesses multiple chiral centers due to its polycyclic nature and substituted carbon atoms. The stereochemical assignment involves both relative and absolute configurations.

Relative stereochemistry, which describes the spatial relationship between chiral centers within the molecule, can often be inferred from detailed analysis of NMR coupling constants and NOE (Nuclear Overhauser Effect) correlations. For instance, the relative stereochemistry in bis-tetrahydrofuran ring systems found in some related acetogenins has been established using ¹H NMR spectral analysis of derivatives. google.com

Absolute stereochemistry, which defines the specific spatial arrangement of atoms at each chiral center (R or S configuration), is typically more challenging to determine. Methods for assigning absolute configuration include chemical correlation with compounds of known absolute stereochemistry, synthesis of stereoisomers for comparison, and spectroscopic methods using chiral auxiliaries or solvating agents. researchgate.netcapes.gov.brcapes.gov.br

The modified Mosher ester procedure, which involves derivatization of hydroxyl groups with Mosher's acid chloride and analysis of the resulting ester's NMR spectrum, is a widely used technique for determining the absolute configuration of carbinol centers in complex natural products, including annonaceous acetogenins which share some structural features and stereochemical challenges with bisbenzylisoquinoline alkaloids. google.comresearchgate.netcapes.gov.brcore.ac.uk Analysis of proton and fluorine NMR data from Mosher ester derivatives can be a valid strategy for assigning absolute configuration, although careful interpretation is required due to subtle structural influences. researchgate.net

For this compound and related bisbenzylisoquinoline alkaloids, the stereochemistry at the chiral nitrogen atoms and the benzylic carbons is particularly important. Studies involving chemical transformations and spectral analysis, including 2D NMR experiments, have been used to determine the structures and stereochemistry of these alkaloids. researchgate.net Cleavage reactions, such as with sodium in liquid ammonia (B1221849), have also been necessary in some cases to unambiguously determine stereochemistry and establish stereochemical links between related compounds. researchgate.net

Total synthesis of this compound and its isomers, such as isothis compound, has played a significant role in confirming their structures and stereochemistry by allowing for the comparison of synthetic compounds with natural products. drugfuture.comjst.go.jp Stereocontrolled synthetic routes have been developed to build the complex polycyclic framework with defined stereocenters. acs.orgcapes.gov.brbeilstein-journals.org

While specific detailed data tables solely focused on the stereochemical parameters (e.g., coupling constants, NOE correlations, Mosher ester data) for this compound itself were not extensively detailed in the search results, the methodologies applied to related bisbenzylisoquinoline alkaloids and annonaceous acetogenins provide a clear picture of the techniques used for stereochemical investigations in this class of compounds. The determination of the (8S,21S) configuration for this compound, as indicated by its IUPAC name, reflects the outcome of these detailed stereochemical studies. nih.gov

Table 1: Selected Spectroscopic Techniques Used in this compound Structural Elucidation

| Technique | Information Provided |

| ¹H NMR Spectroscopy | Proton environments, connectivity, coupling constants (relative stereochemistry) |

| ¹³C NMR Spectroscopy | Carbon environments and types |

| 2D NMR (COSY, HSQC, etc.) | Through-bond and through-space correlations (connectivity, relative stereochemistry) |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns |

| X-ray Crystallography | Definitive 3D structure and absolute stereochemistry (if suitable crystals obtained) |

| Mosher Ester Analysis | Absolute configuration of hydroxyl-bearing stereocenters |

Table 2: Examples of Stereochemical Descriptors for this compound

| Descriptor | Value | Source |

| IUPAC Name | (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene | PubChem nih.gov |

| Optical Rotation | [a]D +307° (chloroform) | Literature drugfuture.com |

| InChI Key | XZAXGQMTBGFTFE-SVBPBHIXSA-N | PubChem nih.gov |

| InChI | InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 | PubChem nih.gov |

Synthetic and Semisynthetic Strategies for Trilobine and Its Derivatives

Total Synthesis Approaches to Trilobine

Total synthesis of this compound aims to construct the entire molecule from simpler, readily available starting materials. This endeavor presents considerable challenges, particularly in establishing the correct relative and absolute stereochemistry of the multiple chiral centers and constructing the intricate bis-THF ring system.

Several research groups have reported total syntheses of this compound, each employing different strategies to address these challenges. These syntheses often involve convergent or linear approaches, utilizing key reactions to build the complex carbon skeleton and install the required functional groups and stereochemistry.

Retrosynthetic Analysis and Key Reactions

Retrosynthetic analysis is a crucial tool in planning the total synthesis of complex molecules like this compound. It involves working backward from the target molecule to simpler precursors through a series of disconnections and functional group interconversions. numberanalytics.comlibretexts.orgnsf.gov For this compound, a key challenge in retrosynthetic analysis is identifying disconnections that efficiently assemble the bis-THF core and the attached side chains with the correct stereochemistry.

One reported total synthesis of (+)-trilobine employed a "naked" carbon skeleton strategy. capes.gov.bracs.orgacs.orgresearchgate.net This approach focused on building the carbon framework first, with the asymmetric centers in the bis-THF fragment being introduced using established stereoselective reactions. capes.gov.bracs.org Key reactions in this synthesis included Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) reactions to establish the chirality in the bis-THF core precursors. capes.gov.bracs.org

Another total synthesis utilized stereochemically defining carbon-carbon bond-forming steps. This involved the addition of γ-oxygenated allylic indium reagents to aldehydes to construct segments of the molecule, followed by cyclization reactions to form the THF rings. beilstein-journals.orgacs.org The introduction of the butenolide moiety was achieved through condensation reactions. beilstein-journals.orgacs.org

Key reactions frequently employed in the total synthesis of this compound and related acetogenins (B1209576) include:

Sharpless Asymmetric Dihydroxylation (AD): Used to introduce adjacent diol functionalities with high enantioselectivity, which can then be cyclized to form THF rings. capes.gov.bracs.org

Sharpless Asymmetric Epoxidation (AE): Employed for the enantioselective epoxidation of allylic alcohols, providing chiral epoxides that can be opened to introduce oxygen functionalities and stereocenters. capes.gov.bracs.org

Nucleophilic Additions: Reactions involving organometallic reagents (e.g., allylic indium or stannane (B1208499) reagents, dialkylzinc reagents) adding to aldehydes or other carbonyl compounds to form carbon-carbon bonds and set stereocenters. beilstein-journals.orgacs.org

Cyclization Reactions: Various methods to form the THF rings, including oxidative cyclization and intramolecular etherification reactions. beilstein-journals.orgresearchgate.netacs.org

Wittig Reactions: Used to form carbon-carbon double bonds, assembling different fragments of the molecule. beilstein-journals.orgresearchgate.net

Condensation Reactions: Employed to construct the butenolide ring system. beilstein-journals.orgacs.org

Stereoselective Synthetic Methodologies

Achieving high stereoselectivity is paramount in the total synthesis of this compound due to the presence of multiple contiguous stereocenters within the bis-THF core and the side chains. Various stereoselective methodologies have been developed and applied to control the configuration of these chiral centers.

One strategy involves the use of chiral auxiliaries or catalysts in key bond-forming or functionalization steps. As mentioned earlier, Sharpless AD and AE reactions are prominent examples of catalytic asymmetric methods used to install specific stereochemistry. capes.gov.bracs.org

Diastereoselective reactions, where the stereochemical outcome is controlled by existing stereocenters in the molecule, are also critical. Examples include diastereoselective nucleophilic additions and cyclization reactions that favor the formation of specific diastereomers of the THF rings. beilstein-journals.orgacs.orgrsc.orgmdpi.com

The synthesis of the bis-THF core often relies on carefully designed sequences that control the relative stereochemistry of the ring junctions and the substituents on the rings. Different approaches have been explored, including strategies involving the cyclization of polyols or epoxydiol precursors. beilstein-journals.orgresearchgate.net

Table 1 summarizes some key stereoselective reactions utilized in this compound synthesis:

| Stereoselective Method | Application in this compound Synthesis | References |

| Sharpless Asymmetric Dihydroxylation | Introduction of chiral diols for THF ring formation | capes.gov.bracs.org |

| Sharpless Asymmetric Epoxidation | Introduction of chiral epoxides for oxygenated stereocenters | capes.gov.bracs.org |

| Diastereoselective Nucleophilic Addition | Setting stereocenters during carbon-carbon bond formation | beilstein-journals.orgacs.org |

| Stereoselective Cyclization | Formation of THF rings with controlled relative stereochemistry | beilstein-journals.orgresearchgate.netacs.org |

Hemisynthesis of this compound Derivatives from Natural Precursors

Hemisynthesis involves the chemical modification of naturally occurring compounds to produce derivatives with altered properties. For this compound, which can be isolated from plant sources, hemisynthesis provides an alternative route to access a range of analogues, potentially with improved biological activity or pharmacological profiles. researchgate.netresearchgate.netbiorxiv.orgnih.govpasteur.fr

Natural bisbenzylisoquinoline alkaloids, including this compound and its analogues like cocsuline, serve as starting materials for the hemisynthesis of this compound derivatives. researchgate.netbiorxiv.org This approach leverages the complex scaffold already present in the natural product and focuses on targeted chemical modifications.

Chemical Modification of Natural Alkaloid Scaffolds

Chemical modifications of the natural alkaloid scaffolds can involve various reactions to introduce new functional groups, alter existing ones, or modify the core structure. nih.govfrontiersin.org For this compound derivatives, these modifications have been explored to generate compounds with enhanced antimalarial activity. researchgate.netresearchgate.netbiorxiv.orgnih.govpasteur.fr

Specific modifications may include:

Alkylation: Introduction of alkyl chains at various positions on the nitrogen atoms or aromatic rings. researchgate.net

Acylation: Introduction of acyl groups.

Halogenation: Introduction of halogen atoms. frontiersin.org

Reduction or Oxidation: Modification of functional group oxidation states.

Formation of new linkages: Creating new bonds between different parts of the molecule or with other moieties.

These modifications allow for the exploration of the chemical space around the this compound scaffold, aiming to identify derivatives with optimized properties.

Library Synthesis of Hemisynthetic Analogues

To efficiently explore the structure-activity relationships of this compound derivatives, libraries of hemisynthetic analogues are often synthesized. researchgate.netresearchgate.netbiorxiv.orgnih.govpasteur.fr This involves performing a series of chemical reactions on the natural precursor or a common intermediate to generate a collection of related compounds with systematic variations in their structure.

One study reported the synthesis of a library containing 94 hemisynthetic derivatives starting from natural bisbenzylisoquinoline alkaloids, including cocsuline, a natural analogue of this compound. researchgate.netresearchgate.netbiorxiv.orgnih.govpasteur.fr This library approach allowed for the identification of compounds with potent activity against multidrug-resistant Plasmodium falciparum. researchgate.netresearchgate.netbiorxiv.orgnih.govpasteur.fr

The synthesis of such libraries often involves parallel synthesis techniques, where multiple reactions are carried out simultaneously on different small batches of the starting material or intermediates, each with a different set of reagents or reaction conditions. This enables the rapid generation of a diverse set of analogues.

Regioselective and Stereoselective Functionalization

A key challenge in the chemical modification of complex natural products like this compound is achieving regioselectivity and stereoselectivity. Regioselectivity ensures that the chemical modification occurs at a specific site on the molecule, while stereoselectivity ensures that the reaction creates or modifies a stereocenter with a desired configuration. researchgate.netscribd.comresearchgate.netspringernature.com

Achieving regioselective functionalization on a molecule with multiple similar functional groups or reactive sites requires careful control of reaction conditions, the use of protecting groups, or the design of reagents or catalysts that favor reaction at a particular position. scribd.comresearchgate.net

Stereoselective functionalization is crucial when introducing new chiral centers or modifying existing ones in a way that leads to a single stereoisomer or a desired mixture of stereoisomers. This can be achieved through the use of stereoselective reagents, catalysts, or by exploiting the inherent stereochemistry of the natural product scaffold to direct the reaction. rsc.orgmdpi.comspringernature.com

In the hemisynthesis of this compound derivatives, strategies are employed to control these aspects, although specific detailed methodologies for regioselective and stereoselective functionalization of the this compound scaffold in hemisynthesis were not extensively detailed in the provided search results beyond the general concept of chemical modification and library synthesis. However, the success in identifying potent derivatives suggests that controlled functionalization is being achieved. researchgate.netresearchgate.netbiorxiv.orgnih.govpasteur.fr

Medicinal Chemistry Aspects of Derivative Design

Medicinal chemistry plays a crucial role in the development of this compound derivatives. This involves the design, synthesis, and evaluation of analogues to understand the relationship between their chemical structure and biological activity, ultimately aiming to optimize their therapeutic potential.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to elucidate which parts of a molecule are responsible for its biological activity and how modifications to the structure affect this activity. wikipedia.orggardp.org For bisbenzylisoquinoline alkaloids, including this compound and its analogues, SAR studies have been conducted to understand their biological profiles, particularly in the context of antimalarial activity and potential enzyme inhibition. researchgate.netbiorxiv.orgmalariaworld.orgresearchgate.netgoogle.comgoogle.comacs.orgacs.orgpasteur.frdp.technih.gov

Research on this compound derivatives as antimalarials has involved synthesizing a library of compounds and evaluating their activity against Plasmodium falciparum blood stages, including multi-drug resistant isolates. researchgate.netbiorxiv.orgmalariaworld.orgnih.gov These studies have identified specific derivatives with potent activity in the nanomolar range. researchgate.netbiorxiv.orgmalariaworld.org For example, compound 84 from a library of semisynthetic this compound derivatives demonstrated nanomolar killing activity against multi-drug resistant clinical isolates of P. falciparum. researchgate.netbiorxiv.orgmalariaworld.org Further chemical optimization led to compound 125, which showed improved preclinical properties. malariaworld.org

SAR studies on related bisbenzylisoquinoline alkaloids have also provided insights into the structural features important for activity. acs.org These studies examine the influence of stereochemistry and substitution patterns on biological potency and selectivity. acs.org

Rational Design of Analogues based on Mechanistic Insights

Rational design of analogues involves designing new compounds based on a mechanistic understanding of how the parent molecule interacts with its biological target. This approach aims to create derivatives with improved potency, selectivity, or other desirable properties.

While specific detailed mechanistic insights for the rational design of all this compound analogues are an ongoing area of research, studies on related compounds and the identified biological activities of this compound derivatives provide a basis for rational design. For instance, some bisbenzylisoquinoline alkaloids, including natural analogues of this compound, have been identified as inhibitors of DNA methyltransferases (DNMTs). google.comgoogle.comacs.org This mechanistic understanding can guide the design of new analogues that target DNMTs with higher efficacy or specificity. Rational design approaches, such as the design of bisubstrate-type analogues, have been employed in the development of DNMT inhibitors. google.comacs.orgpasteur.fr

Furthermore, the identification of parasite protein partners that interact with this compound derivatives through chemical pull-down strategies provides valuable mechanistic insights. malariaworld.orgnih.gov These findings can inform the rational design of analogues that specifically target these identified proteins or metabolic pathways, potentially leading to the development of new antimalarial agents with novel mechanisms of action. malariaworld.orgnih.gov

The synthesis of functional molecules using techniques like click chemistry can also contribute to the rational design and generation of diverse analogues for biological evaluation. news-medical.net

Mechanistic Investigations of Trilobine S Biological Activities Non Clinical Focus

Antimalarial Activity and Mechanisms Against Plasmodium falciparum

Trilobine, a bisbenzylisoquinoline alkaloid, and its derivatives have emerged as a significant area of investigation in the search for new antimalarial agents. Research has focused on understanding their mechanisms of action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Target Identification and Deconvolution in P. falciparum

To understand how this compound and its analogues exert their antiplasmodial effect, researchers have worked to identify their molecular targets within the parasite.

A key strategy to elucidate the protein targets of this compound derivatives has been the use of chemical proteomics. researchgate.netresearchgate.net Researchers synthesized a chemical probe from the parent compound, this compound, for use in UV-affinity capture and chemical pull-down experiments followed by mass spectrometry analysis. researchgate.netbiorxiv.org This approach allows for the identification of proteins that directly interact with the this compound scaffold within the parasite lysate, providing a snapshot of its potential interactome. researchgate.netbiorxiv.org The mass spectrometry results revealed several protein interactions, pointing towards specific housekeeping functions within P. falciparum. researchgate.net

Target deconvolution of the mass spectrometry data led to the identification of several potential protein partners for this compound derivatives. researchgate.netnih.gov Among the most significant hits were the polyadenylate-binding protein 1 (PABP1, Pf3D7_1224300) and the proliferating cell nuclear antigen 1 (PCNA1, Pf3D7_1361900). researchgate.netresearchgate.netnih.gov

PABP1 is involved in the regulation of protein translation through its binding to the poly(A) tail of messenger RNAs (mRNAs). biorxiv.org It is part of a larger complex that facilitates the recruitment of ribosomes to mRNA. biorxiv.org PCNA1 is a crucial protein in DNA replication and repair, where it enhances the processivity of DNA polymerase. biorxiv.orgmdpi.com Further analysis also identified other associated proteins such as PABP-interacting protein 1 (PABP-IP1, Pf3D7_1107300) and an MA3 domain-containing protein (MDCP, Pf3D7_1457300), which are also linked to protein translation pathways. researchgate.netbiorxiv.orgnih.gov

Table 1: Identified Protein Partners of this compound Derivatives in P. falciparum

| Protein Name | Abbreviation | Gene ID | Implicated Function |

|---|---|---|---|

| Polyadenylate-binding protein 1 | PABP1 | Pf3D7_1224300 | Protein translation, mRNA stability |

| Proliferating cell nuclear antigen 1 | PCNA1 | Pf3D7_1361900 | DNA replication, DNA repair |

| PABP-interacting protein 1 | PABP-IP1 | Pf3D7_1107300 | Protein translation |

The identification of protein partners like PABP1 and PCNA1 suggests that this compound derivatives disrupt fundamental housekeeping pathways in the parasite, namely protein synthesis and DNA replication. researchgate.netbiorxiv.org Targeting these core processes is a significant finding because these pathways are not generally targeted by current frontline antimalarial drugs. researchgate.netfigshare.commalariaworld.org

This novel mechanism of action has important implications for overcoming drug resistance. Studies have shown that hemisynthetic derivatives of this compound are effective against multi-drug resistant clinical isolates of P. falciparum. researchgate.netresearchgate.netnih.govpasteur.fr The lack of cross-resistance with existing drugs indicates that these compounds circumvent the common resistance mechanisms that have evolved in the parasite population. nih.gov By engaging with new targets, this chemical scaffold represents a promising avenue for the development of new therapies to combat resistant malaria. researchgate.netnih.gov

Antimalarial Action Across Plasmodium Life Cycle Stages (in vitro and in vivo preclinical models)

The antimalarial activity of this compound derivatives has been evaluated in both laboratory cultures (in vitro) and in animal models (in vivo). These preclinical studies show that the compounds are active against multiple stages of the Plasmodium life cycle. researchgate.netbiorxiv.org For instance, a chemically optimized derivative, compound 125, not only acts on the blood stages but also impairs the development of P. falciparum in liver-stage cultures and inhibits transmission stages. researchgate.netfigshare.commalariaworld.orgnih.gov The activity across different stages suggests that the identified protein targets are expressed throughout the parasite's complex life cycle. researchgate.netbiorxiv.org

The primary symptomatic phase of malaria is caused by the replication of the parasite in the asexual blood stage. nih.gov this compound and its hemisynthetic derivatives have demonstrated potent activity against this critical stage. biorxiv.orgnih.gov Screening of a library of derivatives identified compounds with activity in the nanomolar range against P. falciparum. researchgate.netnih.gov

One lead compound, named compound 84, was found to be fast-acting and effective throughout the 48-hour asexual blood cycle. researchgate.netnih.gov It showed inhibitory activity against early ring-stage parasites (0-6 hours post-invasion) and was also effective against trophozoite and schizont stages. researchgate.net A subsequent optimized derivative, compound 125, also demonstrated significant preclinical efficacy, delaying the increase of parasitemia in mouse models infected with P. berghei. researchgate.netfigshare.com

Table 2: In Vitro Activity of this compound Derivatives Against P. falciparum Asexual Blood Stages

| Compound | P. falciparum Strain(s) | Median IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| Compound 84 | NF54 | 130 | biorxiv.orgnih.gov |

| Compound 84 | Multi-drug resistant clinical isolates | 35 - 88 | researchgate.netfigshare.comnih.govpasteur.fr |

| Compound 125 | Not specified | Not specified | researchgate.netfigshare.comnih.govpasteur.fr |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Liver Stage Inhibition (e.g., sporozoite-infected hepatocytes)

Research into the anti-malarial properties of this compound derivatives has demonstrated their activity against the liver stages of Plasmodium falciparum. google.comgoogle.comjustia.comacs.orgresearchgate.netnih.govenseignementsup-recherche.gouv.frresearchgate.netresearcher.life A hemisynthetic derivative of this compound, compound 125, was shown to impair the development of P. falciparum in sporozoite-infected primary human hepatocytes in the low micromolar range. google.comgoogle.comjustia.comacs.orgresearchgate.netnih.govenseignementsup-recherche.gouv.frresearchgate.netresearcher.life

In these studies, primary human hepatocytes were infected with P. falciparum sporozoites. After a 3-hour invasion period, the cells were treated with compound 125 for 72 hours. The survival of the parasites was then assessed by counting the number of trophozoites using immunofluorescence staining with an anti-HSP70 antibody. google.comgoogle.com The results indicated that compound 125 inhibits parasite development within hepatocytes, suggesting that its target proteins are expressed across multiple life cycle stages of P. falciparum. google.comgoogle.com This activity against the asymptomatic liver stage is a crucial aspect of its potential as an anti-malarial agent. google.com

Table 1: In Vitro Activity of this compound Derivative (Compound 125) on P. falciparum Liver Stages

| Assay Type | Cell Type | Parasite Strain | Measurement | Outcome | Citation |

|---|---|---|---|---|---|

| Liver-stage activity | Primary human hepatocytes | P. falciparum NF54 | Inhibition of parasite development | Dose-dependent inhibition observed | google.com |

| Sporozoite invasion | Primary human hepatocytes | P. falciparum NF54 | Parasite survival post-treatment | Inhibition of parasite development in hepatocytes | google.com |

Transmission Stage Inhibition in Vector Models (e.g., Anopheles stephensi)

The inhibitory effects of this compound derivatives extend to the transmission stages of P. falciparum, a critical factor in breaking the cycle of malaria transmission. google.comgoogle.comjustia.comacs.orgresearchgate.netnih.govenseignementsup-recherche.gouv.frresearchgate.netresearcher.lifegoogle.frresearchgate.netresearchgate.net Compound 125 has demonstrated activity against both early (stage IIb-III) and late (stage IV-V) gametocytes of P. falciparum. google.comgoogle.com

The IC₅₀ value for compound 125 against both early and late-stage gametocytes of the P. falciparum NF54 strain was approximately 1 μM. google.comgoogle.com Notably, the compound was slightly more active against the artemisinin-resistant Cambodian strain 3601E1 (Kelch13 R539T), with an IC₅₀ of 700 nM. google.comgoogle.com The consistent activity against both early and late-stage gametocytes is significant, as many antimalarials are less effective against the metabolically quiescent stage V gametocytes. google.comgoogle.comresearchgate.net

Furthermore, the efficacy of compound 125 on parasite development was assessed in the mosquito vector, Anopheles stephensi. google.comgoogle.comjustia.comacs.orgresearchgate.netnih.govenseignementsup-recherche.gouv.frresearchgate.netresearcher.life In membrane feeding assays, where Anopheles stephensi females were fed with a blood meal containing mature gametocytes and compound 125, a reduction in the number of oocysts in the mosquito midgut was observed. google.comgoogle.fr

Table 2: Gametocytocidal Activity of this compound Derivative (Compound 125)

| Parasite Strain | Gametocyte Stage | IC₅₀ | Citation |

|---|---|---|---|

| P. falciparum NF54 | Early (IIb-III) and Late (IV-V) | ~1 μM | google.comgoogle.com |

| P. falciparum 3601E1 (Artemisinin-resistant) | Early (IIb-III) and Late (IV-V) | 700 nM | google.comgoogle.com |

Resistance Modulation Studies in Drug-Resistant Parasite Strains

A significant finding in the investigation of this compound and its derivatives is their sustained activity against multi-drug resistant strains of P. falciparum. google.comgoogle.comjustia.comresearchgate.netresearchgate.netgoogle.com Hemisynthetic derivatives of this compound, such as compound 84, have shown potent activity in the nanomolar range against clinical isolates from Cambodia, a region known for high levels of antimalarial drug resistance. google.comresearchgate.netresearchgate.net

Compound 84 demonstrated similar IC₅₀ values against the laboratory strain NF54 and drug-sensitive isolates from Cameroon and Cambodia. google.com Interestingly, isolates resistant to artemisinin (B1665778) showed increased sensitivity to compound 84. This was particularly evident in strains with additional resistance to piperaquine (B10710) and amodiaquine, where the median IC₅₀ values dropped significantly. google.com This suggests that the chemical scaffold of this compound targets parasite pathways distinct from those affected by commonly used antimalarials. google.com The fast-acting nature of these compounds, comparable to chloroquine (B1663885) and artemisinin, further highlights their potential in combating drug-resistant malaria. google.comjustia.com

Table 3: Activity of this compound Derivative (Compound 84) against Drug-Resistant P. falciparum Isolates

| Isolate Type | Median IC₅₀ | Citation |

|---|---|---|

| Drug-sensitive (Cameroon & Cambodia) | 146.9 nM | google.com |

| Artemisinin-resistant | 88.2 nM | google.com |

| Artemisinin and Piperaquine-resistant | 46.3 nM | google.com |

| Artemisinin and Amodiaquine-resistant | 35.7 nM | google.com |

DNA Methyltransferase (DNMT) Inhibition and Epigenetic Modulation

Investigations into the broader biological activities of this compound have revealed its role as a DNA methyltransferase (DNMT) inhibitor, suggesting a mechanism of action involving epigenetic modulation. google.com

Biochemical Characterization of DNMT Inhibitory Activity (in vitro)

This compound and its natural triple-bridged bisbenzylisoquinoline alkaloidal analogues have been identified as inhibitors of DNA methyltransferases (DNMTs). google.com The inhibitory activity of these compounds can be characterized through biochemical assays that measure the inhibition of human DNMT1 (hDNMT1) and human DNMT3A (hDNMT3A) enzymes. google.com These assays quantify the ability of the compounds to reduce the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a DNA substrate.

Impact on DNA Methylation Patterns in Cellular Models

The DNMT inhibitory activity of this compound and its analogues translates to an impact on DNA methylation patterns within cellular models. google.com In leukemia KG-1 cells, these compounds were shown to be potent inhibitors of DNA methylation. google.com This was demonstrated by their ability to induce the expression of a luciferase gene under the control of a methylated CMV promoter, which occurs upon demethylation of the promoter. google.com This indicates that this compound can effectively reverse the hypermethylation of gene promoters.

Gene Expression Regulation via Demethylation

By inhibiting DNMTs and inducing the demethylation of gene promoters, this compound can regulate gene expression. google.com The hypermethylation of tumor suppressor genes is a common epigenetic alteration in cancer that leads to their silencing. google.com The ability of this compound to demethylate these promoters can restore the expression of such silenced genes, representing a potential therapeutic strategy. google.comgoogle.com This mechanism of action, which involves the opening of chromatin structure, allows for the re-expression of genes that are crucial for cellular control. google.com

Modulation of Multidrug Resistance in Cellular Models

This compound belongs to the bisbenzylisoquinoline (BBIQ) class of alkaloids, a group of natural products recognized for their potential to modulate P-glycoprotein (P-gp) and reverse multidrug resistance (MDR) in cancer cells. dntb.gov.uaablesci.com P-glycoprotein is an ATP-dependent efflux pump that actively removes a wide array of chemotherapeutic agents from cells, thereby reducing their intracellular concentration and effectiveness. wikipedia.orgmdpi.commdpi.com The ability of certain compounds to inhibit P-gp is a key strategy for overcoming MDR. mdpi.com

While direct mechanistic studies on this compound's specific interaction with P-gp are not extensively detailed in the reviewed literature, related BBIQ alkaloids have been reported to reverse resistance in tumor cells that are resistant to vinblastine, a known P-gp substrate. biorxiv.org This suggests that this compound may share a similar mechanism of action, potentially interfering with the efflux function of P-gp and restoring cancer cell sensitivity to chemotherapy.

The potential of this compound derivatives to act synergistically with other therapeutic agents has been investigated in non-clinical models. In studies on Plasmodium falciparum, the causative agent of malaria, a hemisynthetic derivative of this compound, designated as compound 84, demonstrated a synergistic effect with dihydroartemisinin (B1670584) (DHA). researchgate.netmalariaworld.org When used in combination, compound 84 and DHA were shown to almost completely eliminate the survival of artemisinin-resistant parasite strains in vitro. malariaworld.org This finding is significant as it points to a cooperative interaction, where the this compound derivative may enhance the efficacy of an established therapeutic agent, particularly in drug-resistant contexts. researchgate.netmalariaworld.org

Other Investigated Biological Activities (Non-Clinical)

This compound has been identified as a potent inhibitor of key enzymes involved in epigenetic regulation. Specifically, this compound and its natural analogues have been shown to be inhibitors of DNA methyltransferases (DNMTs). google.com Bio-guided fractionation of extracts from Cocculus hirsutus identified this compound as the active component responsible for inhibiting DNA methylation. google.com Further investigation confirmed its ability to inhibit human DNMT1 (hDNMT1) and DNMT3A (hDNMT3A) enzymes in vitro. google.com

In addition to experimental validation, in silico molecular docking studies have explored this compound's potential to inhibit other enzymes. These computational analyses predicted that this compound binds with high affinity to several proteins critical for the life cycle of the COVID-19 virus, as well as a key human receptor. acs.orgksu.edu.sa The enzymes include the viral main protease (Mpro) and Nsp15 endoribonuclease, alongside the human Angiotensin-Converting Enzyme 2 (ACE2). acs.orgksu.edu.sa

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Energy (ΔG) |

|---|---|---|

| Human ACE2-receptor | 1R4L | -10.5 kcal/mol |

| Nsp15 endo-ribonuclease | 6VWW | -9.3 kcal/mol |

| Main protease (Mpro) | 6LU7 | -8.4 kcal/mol |

While comprehensive experimental screening of this compound against a wide panel of cellular receptors is not available in the reviewed literature, computational studies have provided some insight into its receptor binding potential. Molecular docking analyses have indicated that this compound exhibits a strong predicted binding affinity for the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. acs.orgksu.edu.sa The ACE2 receptor is notable for its role as the primary entry point for the SARS-CoV-2 virus into human cells. acs.org The predicted free energy of binding for this compound to the ACE2 receptor was calculated to be -10.5 kcal/mol, suggesting a stable interaction. acs.orgksu.edu.sa

This compound's activity as a DNMT inhibitor directly implicates it in the modulation of fundamental cellular pathways related to gene expression. google.com By inhibiting DNMT enzymes, this compound can prevent the methylation of cytosine residues in DNA, a key epigenetic mark. google.com This inhibition can lead to the demethylation of gene promoters, such as the CMV promoter used in reporter assays, resulting in chromatin decompaction and the re-expression of previously silenced genes. google.com This ability to modulate epigenetic patterns allows this compound to potentially reprogram cells towards different functional states. google.com

In the context of infectious disease models, investigations into the antimalarial activity of this compound derivatives have revealed modulation of parasite-specific pathways. biorxiv.orgnih.govresearchgate.net Using a chemical pull-down strategy with a this compound derivative, researchers identified its protein interactome within the Plasmodium falciparum parasite. biorxiv.orgresearchgate.net This analysis showed that the compound interacts with protein partners belonging to metabolic pathways that are not targeted by existing antimalarial drugs, highlighting a novel mechanism of action. biorxiv.orgresearchgate.net Furthermore, these derivatives were found to be active against multiple stages of the parasite's life cycle, including the development in sporozoite-infected hepatocytes, suggesting that the target proteins and pathways are expressed across different developmental stages. biorxiv.orgnih.gov

Advanced Analytical and Bioanalytical Methodologies in Trilobine Research

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research Methodologies

In vitro ADME studies are critical in early drug discovery to predict a compound's pharmacokinetic behavior in a living organism. cdc.gov These assays provide essential data on a molecule's potential for bioavailability, metabolic stability, and clearance, helping to guide chemical optimization. cdc.gov

Microsomal stability assays are a standard in vitro method used to evaluate the extent of Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes. srce.hr The stability of a compound in the presence of these enzymes is a key indicator of its likely hepatic clearance in vivo. srce.hr The results are typically expressed as the compound's half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ). srce.hr

In a typical assay, the test compound is incubated with liver microsomes from a relevant species (e.g., human, rat, mouse) at 37°C. frontiersin.org The reaction is initiated by adding a necessary cofactor, usually NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). srce.hrfrontiersin.org Aliquots are taken at several time points, the reaction is stopped (e.g., by adding cold acetonitrile), and the remaining concentration of the parent compound is quantified by LC-MS. frontiersin.org

Research on semisynthetic derivatives of trilobine has utilized this methodology. For instance, compounds developed from the this compound scaffold have demonstrated high metabolic stability in preclinical assessments.

| Compound | Microsomal Species | Result (Half-life, t₁/₂) | Reference |

|---|---|---|---|

| Compound 84 | Human & Mouse | > 60 min | biorxiv.org |

| Compound 125 | Human & Mouse | > 60 min | biorxiv.orgresearchgate.net |

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile (B52724) |

| Methanol (B129727) |

| Ammonium (B1175870) Acetate |

| Phosphate (B84403) Buffer |

| Formic Acid |

| Nicotinamide adenine dinucleotide phosphate (NADPH) |

| Berbamine |

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as generally only the unbound fraction is available to exert pharmacological effects. For this compound and its derivatives, plasma protein binding (PPB) has been identified as a key parameter influencing their potential for in vivo applications.

Research into hemisynthetic derivatives of this compound for antimalarial activity revealed that the parent compounds exhibit very high affinity for plasma proteins. biorxiv.orgresearchgate.net For instance, a lead derivative, compound 84, was found to be highly bound to both human and mouse plasma proteins, with a bound fraction greater than 99%. biorxiv.orgresearchgate.net This high level of binding was considered a potential obstacle for its development as a therapeutic agent, prompting further chemical modification. researchgate.net

Subsequent derivatization efforts led to the synthesis of new analogues with improved properties. One such derivative, compound 125, demonstrated a significant reduction in plasma protein binding while retaining its potent antimalarial activity and microsomal stability. biorxiv.orgresearchgate.net This highlights the importance of PPB studies in the iterative process of drug design and optimization. The assessment of plasma binding is typically conducted for all relevant species in preclinical studies to allow for the conversion of total plasma concentrations to the more pharmacologically relevant free concentrations. sygnaturediscovery.com This allows for meaningful comparisons between compounds and across species, aiding in the establishment of pharmacokinetic/pharmacodynamic (PK/PD) relationships. sygnaturediscovery.com

Table 1: Plasma Protein Binding of this compound Derivatives

| Compound | Plasma Source | Protein Binding (%) | Reference |

|---|---|---|---|

| Compound 84 (this compound Derivative) | Human | >99% | biorxiv.orgresearchgate.net |

| Compound 84 (this compound Derivative) | Mouse | >99% | biorxiv.org |

| Compound 125 (this compound Derivative) | Human | 90% | biorxiv.orgresearchgate.net |

| Compound 125 (this compound Derivative) | Mouse | 95% | biorxiv.orgresearchgate.net |

Metabolic Profiling in Cellular and Subcellular Systems

Understanding the metabolic fate of this compound is essential for characterizing its efficacy and potential interactions. In vitro metabolic studies are commonly performed using cellular and subcellular systems, such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes. thermofisher.comevotec.combioivt.com

The liver is the primary site of drug metabolism, driven largely by enzymes in the endoplasmic reticulum of hepatocytes, collectively known as the hepatic microsomal enzyme system. evotec.comnews-medical.net Subcellular fractions like microsomes are enriched sources of Phase I enzymes, particularly the cytochrome P450 (CYP) family, while the S9 fraction contains both microsomal and cytosolic (Phase II) enzymes. thermofisher.combioivt.com

Studies on bisbenzylisoquinoline alkaloids structurally related to this compound, such as isotetrandrine (B1672621), provide insight into the likely metabolic pathways. When incubated with rat hepatic S9 fractions, isotetrandrine was found to be substantially metabolized. oup.comnih.gov The primary metabolic routes identified were N-demethylation, which produced the major metabolite, and isoquinoline (B145761) ring oxidation, which yielded several minor oxidized metabolites. oup.comnih.gov These biotransformations are typically investigated using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (MS/MS), which allow for the separation, identification, and tentative structural elucidation of the metabolites. oup.comnih.gov More advanced platforms, such as Ultra-Performance Liquid Chromatography (UPLC) combined with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), offer even greater resolution and sensitivity for detecting and identifying metabolites, even those present at very low levels. waters.com